molecular formula C22H18N2 B14690266 5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole CAS No. 24052-14-0

5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole

Cat. No.: B14690266
CAS No.: 24052-14-0
M. Wt: 310.4 g/mol
InChI Key: YEDXRMOFVABOBD-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2,4-diphenyl-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals. This particular compound features a unique structure with three phenyl groups attached to the imidazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzil with 4-methylbenzaldehyde and ammonium acetate in the presence of acetic acid. The reaction is usually carried out under reflux conditions for several hours, leading to the formation of the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylphenyl)-2,4-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown that modifications to the imidazole ring can lead to compounds with significant pharmacological activities, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    2-Phenylimidazole: Another imidazole derivative with a simpler structure, often used in similar applications.

    4-Methylimidazole: Known for its presence in various food products and its potential health effects.

    1,2,4-Triazole: A related heterocyclic compound with a wide range of biological activities.

Uniqueness: 5-(4-Methylphenyl)-2,4-diphenyl-1H-imidazole stands out due to its three phenyl groups, which provide unique steric and electronic properties. This makes it a versatile compound for various chemical modifications and applications in different fields.

Properties

CAS No.

24052-14-0

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

5-(4-methylphenyl)-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C22H18N2/c1-16-12-14-18(15-13-16)21-20(17-8-4-2-5-9-17)23-22(24-21)19-10-6-3-7-11-19/h2-15H,1H3,(H,23,24)

InChI Key

YEDXRMOFVABOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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